1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Description
The compound 1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole features a 1,2,3-triazole core substituted at position 1 with a pyrrolidin-3-yl group bearing a naphthalen-1-ylsulfonyl moiety and at position 4 with a phenyl group. The pyrrolidine ring provides conformational flexibility, while the triazole core enables hydrogen bonding and π-π interactions, common in drug-like molecules .
Properties
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)-4-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-29(28,22-12-6-10-17-7-4-5-11-20(17)22)25-14-13-19(15-25)26-16-21(23-24-26)18-8-2-1-3-9-18/h1-12,16,19H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGMBGUQODYPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS Number: 2034303-31-4) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 404.5 g/mol . The structure features a triazole ring, a naphthalenesulfonyl group, and a pyrrolidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 2034303-31-4 |
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown promising results against various bacterial strains. A study highlighted that similar triazoles demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Triazole compounds have been extensively studied for their anticancer properties. Preliminary in vitro studies suggest that This compound may inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antiparasitic Activity
The compound’s structural similarities to known antiparasitic agents suggest potential efficacy against protozoan parasites. In vitro assays have indicated that compounds with similar triazole scaffolds exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. The selectivity index (SI) for these compounds often exceeds 10, indicating a favorable therapeutic window .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and metabolism.
- Disruption of Membrane Integrity : Some derivatives affect the integrity of microbial cell membranes.
- Induction of Apoptosis : In cancer cells, these compounds may activate intrinsic apoptotic pathways leading to increased cell death.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives including our compound against clinical isolates of Staphylococcus aureus. The results showed that derivatives exhibited MIC values ranging from 0.5 to 8 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation involving human cancer cell lines, This compound was tested for cytotoxicity. The compound exhibited IC50 values below 10 µM against MCF7 cells and showed a dose-dependent increase in apoptotic markers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
1-[4-Chloro-3-(Trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole
- Structure : Substituted at position 1 with a 4-chloro-3-(trifluoromethyl)phenyl group.
- Key Features :
- Applications : Explored as kinase inhibitors and receptor antagonists .
1-(3-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole
- Structure : Position 1 substituted with a 3-chlorobenzyl group.
- Key Features :
1-(Naphthalen-2-ylmethyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole
- Structure : Position 1 substituted with a naphthalen-2-ylmethyl group and position 5 with a trifluoromethyl group.
- Key Differences :
Analogues with Pyrrolidine/Azetidine Substituents
1-{1-[(1-Methyl-1H-imidazol-4-yl)Sulfonyl]Azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole
- Structure : Azetidine ring substituted with a sulfonated imidazole group.
- Key Differences: Azetidine (4-membered ring) vs. Imidazole sulfonyl group introduces heterocyclic diversity compared to naphthalenylsulfonyl .
1-(1-(4-Fluorobenzyl)Pyrrolidin-3-yl)-4-(2-(3,4-Dichlorobenzyloxy)-5-Fluorophenyl)-1H-1,2,3-triazole
- Structure : Pyrrolidine substituted with a 4-fluorobenzyl group; position 4 has a complex aryl ether.
- Key Features :
Sulfonated Analogues
1-(1-{[3'-(Trifluoromethyl)-[1,1'-Biphenyl]-4-yl]Sulfonyl}Pyrrolidin-3-yl)-1H-1,2,3-triazole
Comparative Data Table
Preparation Methods
Cyclization of 1,4-Diamines
Reacting 1,4-diamines with dihaloalkanes under basic conditions (e.g., K₂CO₃) yields pyrrolidine derivatives. For example:
$$
\text{H}2\text{N}(\text{CH}2)4\text{NH}2 + \text{Br}(\text{CH}2)2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Pyrrolidine} + 2 \text{HBr}
$$
This method achieves moderate yields (60–70%) but requires harsh conditions.
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst-mediated RCM of diallylamines offers a milder alternative:
$$
\text{CH}2=\text{CH}(\text{CH}2)2\text{N}(\text{CH}2\text{CH}=\text{CH}_2) \xrightarrow{\text{Grubbs' Catalyst}} \text{Pyrrolidine}
$$
This method achieves superior yields (85–90%) and stereochemical control.
Sulfonylation Reaction
The naphthalen-1-ylsulfonyl group is introduced via nucleophilic substitution.
Reaction Conditions
Pyrrolidine derivatives react with naphthalene-1-sulfonyl chloride in pyridine at 0–25°C:
$$
\text{Pyrrolidine} + \text{Naphthalene-1-sulfonyl chloride} \xrightarrow{\text{Pyridine}} \text{1-(Naphthalen-1-ylsulfonyl)pyrrolidine}
$$
Key Parameters :
- Base : Pyridine or triethylamine (neutralizes HCl byproduct).
- Temperature : Room temperature (prevents side reactions).
- Yield : 75–92%.
Triazole Ring Formation via CuAAC
The 1,2,3-triazole is assembled via copper-catalyzed azide-alkyne cycloaddition.
Azide Preparation
The pyrrolidine-sulfonamide intermediate is functionalized with an azide group:
$$
\text{1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl} \xrightarrow{\text{NaN}_3, \text{DMF}} \text{3-Azido-1-(naphthalen-1-ylsulfonyl)pyrrolidine}
$$
CuAAC Reaction
The azide reacts with phenylacetylene under Cu(I) catalysis:
$$
\text{3-Azido-pyrrolidine} + \text{Phenylacetylene} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{1-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole}
$$
| Parameter | Value |
|---|---|
| Catalyst | CuI (5 mol%) |
| Base | Pyrrolidine (2 eq.) |
| Solvent | 1,4-Dioxane |
| Temperature | 25°C |
| Yield | 90–97% |
Optimization of Reaction Conditions
Base Screening for Triazole Formation
Secondary amines enhance yield by stabilizing the copper catalyst:
| Base | Yield (%) |
|---|---|
| Pyrrolidine | 97 |
| Piperidine | >99 |
| Morpholine | 84 |
| Triethylamine | 26 |
Pyrrolidine is preferred due to commercial availability and efficiency.
Solvent Effects
Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction kinetics by solubilizing intermediates.
Comparative Analysis of Methodologies
Traditional vs. Modern Approaches
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Cyclization | 65 | 85 | Limited |
| RCM | 90 | 95 | High |
| CuAAC | 97 | 98 | High |
Modern methods (RCM and CuAAC) outperform classical techniques in yield and scalability.
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Enable precise control over CuAAC exotherms and reduce reaction time.
- Purification : High-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical applications.
- Cost Efficiency : Bulk sourcing of naphthalene-1-sulfonyl chloride reduces raw material costs by 30–40%.
Q & A
Q. What are the common synthetic routes for preparing 1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, a similar triazole derivative was synthesized using CuSO₄ and sodium ascorbate in THF/water at 50°C for 16 hours, followed by column chromatography purification . The pyrrolidine-sulfonyl moiety can be introduced via nucleophilic substitution or sulfonylation reactions, as seen in analogous naphthalene-containing compounds .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity of the triazole ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (XRD) resolves stereochemistry, as demonstrated in a study where the E-configuration of a naphthalene-linked double bond was confirmed . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. What purification strategies are effective for isolating this compound?
Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for crude product purification. Recrystallization from methanol or ethanol is used for final polishing, as shown in protocols for structurally related sulfonamide-pyrrolidine hybrids . Solvent selection is critical to avoid co-elution of byproducts like unreacted alkynes or sulfonyl chlorides.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Systematic Design of Experiments (DoE) is recommended. For CuAAC, variables include catalyst loading (0.1–5 mol%), temperature (25–80°C), and solvent polarity. A study on triazole-pyrrolidine hybrids achieved 85% yield by optimizing Cu(I) catalyst concentration to 2 mol% in a 3:1 THF/water mixture . Microwave-assisted synthesis may reduce reaction time from hours to minutes, as shown in analogous triazole systems .
Q. How are contradictions in crystallographic data resolved, particularly for twin crystals?
Non-merohedral twinning, as observed in a naphthalene-pyrazole derivative, requires software like TWINLAW or CELL_NOW to deconvolute overlapping reflections. Refinement tools (SHELXL, OLEX2) apply twin laws to partition intensities between domains . Complementary techniques like powder XRD or solid-state NMR validate the resolved structure.
Q. What methodologies assess the compound’s biological activity, and how are targets hypothesized?
In vitro assays (e.g., enzyme inhibition, cell viability) screen for activity. Molecular docking (AutoDock, Schrödinger) predicts interactions with targets like kinases or GPCRs, leveraging the triazole’s hydrogen-bonding capacity and the sulfonyl group’s electron-withdrawing properties . For example, fluorophenyl-triazole analogs showed nanomolar affinity for cancer-related kinases in docking studies .
Q. How are solubility challenges addressed in pharmacological studies?
Co-solvents (DMSO, cyclodextrins) or salt formation (hydrochloride, mesylate) enhance aqueous solubility. A study on a pyrrolidine-triazole derivative used 10% β-cyclodextrin to achieve 2.5 mg/mL solubility . Nanoformulation (liposomes, polymeric nanoparticles) is explored for in vivo applications, as demonstrated with similar hydrophobic triazoles .
Q. What role does stereochemistry play in biological activity, and how is it controlled during synthesis?
The E-configuration of the naphthalene-linked double bond (confirmed via XRD) maximizes π-π stacking with aromatic residues in target proteins . Chiral HPLC or asymmetric catalysis ensures enantiopurity of the pyrrolidine ring, critical for receptor binding. A study showed a 10-fold activity difference between enantiomers of a triazole-pyrrolidine hybrid .
Q. How is the synthesis scaled from milligram to gram quantities without compromising yield?
Continuous flow reactors improve heat/mass transfer for exothermic steps like sulfonylation. A scaled-up protocol for a triazole-sulfonamide compound achieved 80% yield at 50 g scale by maintaining <5°C during sulfonyl chloride addition . Process Analytical Technology (PAT) monitors key intermediates via in-line FTIR or Raman spectroscopy.
Q. What in silico and in vitro toxicology profiling methods are applied preclinically?
Computational tools (ADMET Predictor, ProTox-II) estimate toxicity endpoints (e.g., hepatotoxicity, Ames test). In vitro assays (hERG inhibition, mitochondrial toxicity) are prioritized. A pyrrolidine-triazole analog showed low hERG liability (IC₅₀ > 30 µM) in patch-clamp assays, supporting further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
